4-(4-methylbenzoyl)thiophene-2-sulfonamide
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Overview
Description
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring, along with a sulfonamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
4-(4-Methylbenzoyl)-2-thiophenesulfonamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea: A thiourea derivative with similar structural features.
N-(4-Methylbenzoyl)-4-benzylpiperidine: A benzoylpiperidine derivative with related chemical properties.
Uniqueness
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is unique due to its specific combination of a thiophene ring, a 4-methylbenzoyl group, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
119018-06-3 |
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Molecular Formula |
C12H11NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
GYTMHWVFKHLDEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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